Ortho vs. Meta Substitution: Impact on Predicted pKa and Reactivity
The meta-substitution pattern of 3-([Methyl(phenyl)amino]methyl)aniline yields a predicted pKa of 4.49±0.10, which is distinct from its ortho isomer . The ortho isomer, 2-{[methyl(phenyl)amino]methyl}aniline, exhibits a predicted pKa of 4.25±0.50 . While both are within the acidic range for aniline derivatives, the meta-isomer is predicted to be slightly less acidic. This difference is a direct consequence of the spatial arrangement of the amino and tertiary amine groups, which modulates the electron density on the aromatic ring and the basicity of the aniline nitrogen .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.49±0.10 (Predicted) |
| Comparator Or Baseline | 2-{[Methyl(phenyl)amino]methyl}aniline (ortho isomer), pKa 4.25±0.50 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.24 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
This predicted pKa difference informs the selection of appropriate reaction conditions, particularly in acid/base extractions and coupling reactions where protonation state is critical.
